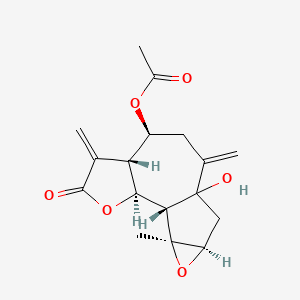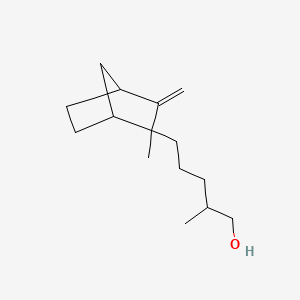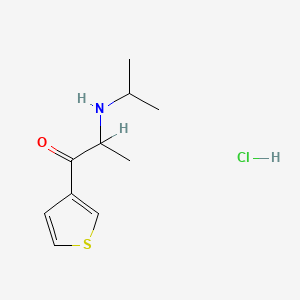
2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloriode
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the reaction of 3-thienyl ketone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods such as chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-1-(2-thienyl)-1-propanone hydrochloride
- 2-(Isopropylamino)-1-(4-thienyl)-1-propanone hydrochloride
- 2-(Isopropylamino)-1-(5-thienyl)-1-propanone hydrochloride
Uniqueness
2-(Isopropylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the position of the thienyl group on the third carbon atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in research and development.
Properties
CAS No. |
31634-31-8 |
|---|---|
Molecular Formula |
C10H16ClNOS |
Molecular Weight |
233.76 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-7(2)11-8(3)10(12)9-4-5-13-6-9;/h4-8,11H,1-3H3;1H |
InChI Key |
JMQQUVDQYBIITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CSC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


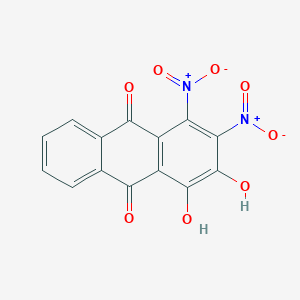
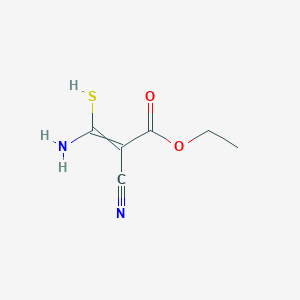
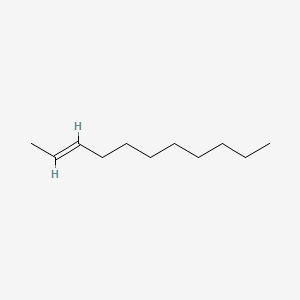
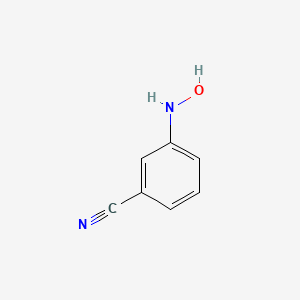
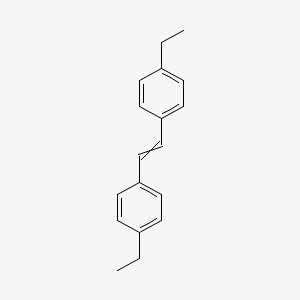
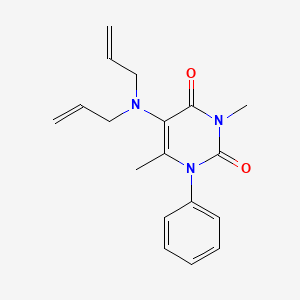
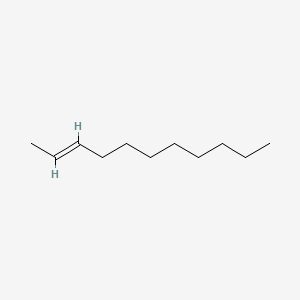
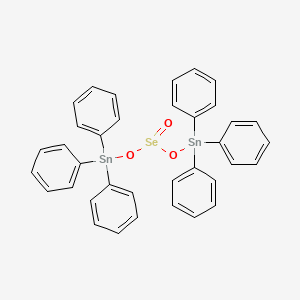
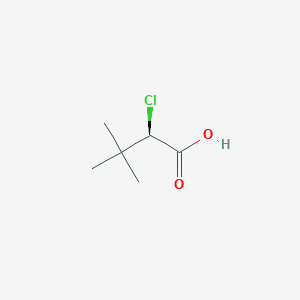

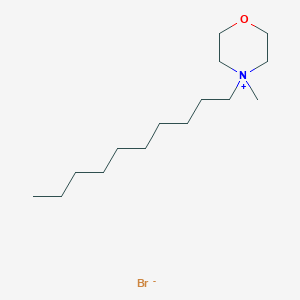
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
